molecular formula C6H9ClF3NO2 B13162522 Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride

Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B13162522
M. Wt: 219.59 g/mol
InChI Key: UYZXCNHJHNTVNU-UHFFFAOYSA-N
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Description

Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C6H9ClF3NO2. This compound is known for its unique structural features, including a trifluoromethyl group attached to a cyclopropane ring, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or reduce the carboxylate ester to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl or alcohol derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

Medicine:

    Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an ethylene agonist, it binds to ethylene receptors in plants, triggering a cascade of signaling events that lead to physiological responses such as root elongation and fruit ripening . In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating biochemical pathways.

Comparison with Similar Compounds

    Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but lacks the amino group.

    1-Aminocyclopropane-1-carboxylate: Lacks the trifluoromethyl group.

    Trifluoromethylcyclopropane: Lacks both the amino and carboxylate groups.

Uniqueness: Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride is unique due to the presence of both the trifluoromethyl and amino groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZXCNHJHNTVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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